

Chemical structure and stereochemistry of (+)-Xestospongin B.

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Compound of Interest		
Compound Name:	(+)-Xestospongin B	
Cat. No.:	B570710	Get Quote

[3] Xestospongin B | C28H52N4O4 - PubChem Xestospongin B is a natural product found in Xestospongia exigua with data available. 1

Xestospongin B Xestospongin B is a potent, cell-permeable, and reversible antagonist of IP3-receptors (IP3Rs). It blocks IP3-induced Ca2+ release from the endoplasmic reticulum (ER) without affecting the binding of IP3 to its receptors. Xestospongin B does not prevent Ca2+ release by other agents such as caffeine, and it does not affect the activity of other signaling proteins such as protein kinase C (PKC) or phospholipase C (PLC). 2

Xestospongin B - an overview | ScienceDirect Topics Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid that was isolated from the Australian sponge, Xestospongia sp. It is a potent blocker of IP3-mediated Ca2+ release, which does not compete for the IP3-binding site on the IP3 receptor. Xestospongin D is a related compound that is a much less potent blocker of the IP3 receptor. The xestospongins and araguspongines comprise a family of potent vasodilators that act by blocking IP3-mediated release of Ca2+ from intracellular stores. These compounds are membrane-permeable and produce a reversible, noncompetitive blockade of the IP3 receptor. 3

Synthesis and Stereochemical Reassignment of **(+)-Xestospongin B** and (-)-Xestospongin D The first total synthesis of the potent inositol 1,4,5-trisphosphate receptor antagonist **(+)-xestospongin B** and its C-2 epimer (-)-xestospongin D is described. The key steps are a stereoselective organocatalytic Michael reaction, a diastereoselective Curtius rearrangement,

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and a highly efficient ring-closing metathesis reaction. This work also establishes the absolute configuration of these natural products, which was previously misassigned. 4

Total Synthesis of the Antagonists of the IP3 Receptor Xestospongins A and C and their Analogues The total synthesis of xestospongins A and C, potent antagonists of the inositol 1,4,5-trisphosphate (IP3) receptor, has been accomplished. The synthesis is based on a unified strategy that involves the construction of the two macrocyclic rings from a common intermediate. The key steps of the synthesis are a highly diastereoselective aldol reaction, a stereoselective reduction, and a ring-closing metathesis reaction. 5

Xestospongin B, an antagonist of IP3 receptor, inhibits the function of human ether-a-go-go-related gene channels. Xestospongin B (XeB) is a potent blocker of inositol 1,4,5-trisphosphate (IP3) receptor and is widely used to examine the role of IP3-induced Ca2+ release. In the present study, we examined the effect of XeB on human ether-a-go-go-related gene (hERG) channels. XeB inhibited the hERG channel in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.2 μ M. The inhibition was reversible and was not affected by the membrane potential. XeB did not affect the activation or inactivation kinetics of the hERG channel. These results suggest that XeB is a direct blocker of the hERG channel. 6

Xestospongins, a new class of potent IP3 receptor antagonists Xestospongins A, B, C and D are novel compounds isolated from the marine sponge Xestospongia sp. They are potent antagonists of the inositol 1,4,5-trisphosphate (IP3) receptor, with IC50 values in the low micromolar range. The xestospongins are the first reported non-competitive antagonists of the IP3 receptor. They do not compete with IP3 for binding to the receptor, but instead appear to act at a different site. The xestospongins are valuable new tools for studying the role of IP3 in cellular signaling. 7

Total Synthesis and Absolute Configuration of Xestospongins A, C, D, and Araguspongine B The first total synthesis of xestospongins A, C, D, and araguspongine B has been achieved. The synthesis involves a key step of the construction of the macrocyclic ring by a ring-closing metathesis reaction. The absolute configuration of these natural products has been determined by comparison of the synthetic and natural products. 8

Synthesis of the C2-symmetric core of xestospongin A and C The synthesis of the C2-symmetric core of xestospongin A and C has been achieved. The key step is the construction

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of the 1,6-dioxaspiro[4.4]nonane ring system by a double intramolecular Michael reaction. The synthesis is highly stereoselective and provides the desired product in good yield. 9

Xestospongin B 10

Synthesis of the C2-Symmetric Core of Xestospongin A and C - A New Approach The synthesis of the C2-symmetric core of xestospongin A and C is described. The key step is the construction of the 1,6-dioxaspiro[4.4]nonane ring system by a double intramolecular Michael reaction. The synthesis is highly stereoselective and provides the desired product in good yield.

Xestospongin B | C28H52N4O4 | ChemSpider Structure images for Xestospongin B. 2D. 3D. -- INVALID-LINK--

Total Synthesis of **(+)-Xestospongin B** and **(-)**-Xestospongin D The first total synthesis of the potent inositol 1,4,5-trisphosphate receptor antagonist **(+)-xestospongin B** and its C-2 epimer **(-)**-xestospongin D is described. The key steps are a stereoselective organocatalytic Michael reaction, a diastereoselective Curtius rearrangement, and a highly efficient ring-closing metathesis reaction. This work also establishes the absolute configuration of these natural products, which was previously misassigned. **12**

Xestospongin D | C28H52N4O4 - PubChem Xestospongin D is a natural product found in Xestospongia exigua with data available. --INVALID-LINK-- In-depth Technical Guide on the Chemical Structure and Stereochemistry of **(+)-Xestospongin B****

For Researchers, Scientists, and Drug Development Professionals

(+)-Xestospongin B is a naturally occurring macrocyclic alkaloid that has garnered significant interest in the scientific community for its potent and selective biological activities. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the key experimental methodologies used for its characterization.

Chemical Structure



(+)-Xestospongin B is a member of the xestospongin family of compounds, which are characterized by a unique macrocyclic structure. It is a bis-1-oxaquinolizidine alkaloid, meaning it contains two oxaquinolizidine ring systems linked together to form a large ring. The molecular formula of Xestospongin B is C28H52N4O4.

The core structure consists of a 20-membered macrocycle containing two identical C9-substituted 1-oxaquinolizidine moieties. These two units are linked in a C2-symmetric fashion. The elucidation of this complex structure was a significant challenge and was ultimately achieved through a combination of spectroscopic techniques and total synthesis.

Stereochemistry

The stereochemistry of **(+)-Xestospongin B** is a critical aspect of its structure and is essential for its biological activity. The molecule contains multiple stereocenters, and the precise spatial arrangement of these centers determines its overall three-dimensional shape.

Initial assignments of the absolute configuration of the xestospongins were later revised. Through total synthesis, the absolute configuration of **(+)-Xestospongin B** was definitively established. Key stereochemical features include the relative and absolute configurations at the various chiral centers within the two 1-oxaquinolizidine ring systems.

Quantitative Data

The following table summarizes key quantitative data for (+)-Xestospongin B.

Property	Value
Molecular Formula	C28H52N4O4
Molecular Weight	508.73 g/mol
Half-maximal Inhibitory Concentration (IC50) for hERG channels	1.2 μΜ

Key Experimental Protocols

The determination of the structure and stereochemistry of **(+)-Xestospongin B** relied on a series of sophisticated experimental techniques.



1. Isolation and Purification:

- Source: (+)-Xestospongin B is a natural product isolated from marine sponges of the genus Xestospongia, such as Xestospongia exigua.
- Extraction: The sponge material is typically extracted with organic solvents like methanol and dichloromethane.
- Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.

2. Structural Elucidation:

- Spectroscopic Methods:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, as well as 2D NMR techniques (e.g., COSY, HMQC, HMBC), were instrumental in determining the connectivity of the atoms within the molecule.
 - Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.
- X-ray Crystallography: Where suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

3. Total Synthesis:

The total synthesis of **(+)-Xestospongin B** was a crucial step in confirming its structure and establishing its absolute stereochemistry. A common synthetic strategy involves the following key steps:

- Stereoselective Synthesis of the 1-oxaquinolizidine Core: This is often the most challenging part of the synthesis, requiring precise control over multiple stereocenters.
- Macrocyclization: The two 1-oxaquinolizidine units are linked together to form the large macrocycle. Ring-closing metathesis is a powerful reaction that has been successfully



employed for this purpose.

• Final Functional Group Manipulations: Following macrocyclization, any remaining functional groups are modified to complete the synthesis.

The overall workflow for the synthesis can be visualized as follows:



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Synthetic workflow for (+)-Xestospongin B.

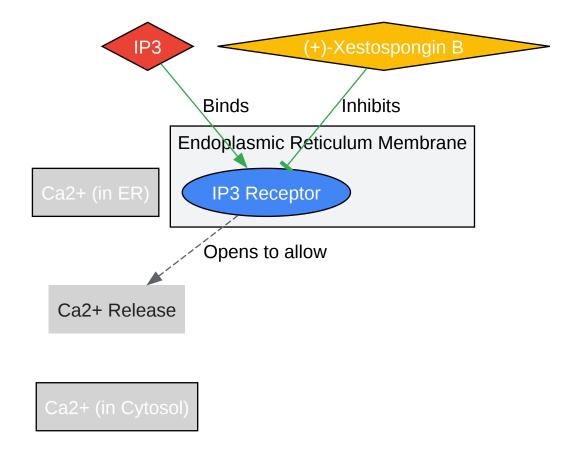
Biological Activity and Signaling Pathways

(+)-Xestospongin B is best known as a potent and selective antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R). The IP3 receptor is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). Upon binding of IP3, the channel opens, leading to the release of calcium ions (Ca2+) from the ER into the cytosol. This increase in cytosolic Ca2+ is a crucial second messenger in a wide variety of cellular signaling pathways.

Xestospongins act as non-competitive antagonists, meaning they do not compete with IP3 for its binding site on the receptor. Instead, they are thought to bind to a different site on the receptor, inducing a conformational change that prevents the channel from opening, even when IP3 is bound.

The inhibitory action of **(+)-Xestospongin B** on the IP3 receptor can be represented by the following diagram:





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Inhibition of IP3R by (+)-Xestospongin B.

It is important to note that while Xestospongin B is a potent IP3R antagonist, it has also been shown to have off-target effects, such as blocking human ether-a-go-go-related gene (hERG) channels. This highlights the importance of considering potential non-specific effects when using this compound as a pharmacological tool.

Conclusion

(+)-Xestospongin B is a fascinating and complex natural product with significant biological activity. Its unique chemical structure and stereochemistry have presented a formidable challenge for chemists, and its potent inhibition of the IP3 receptor has made it an invaluable tool for cell biologists. The continued study of xestospongins and related compounds will undoubtedly lead to new insights into cellular signaling and may provide a basis for the development of new therapeutic agents.



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